molecular formula C4H7N3OS B103424 5-Ethoxy-1,3,4-thiadiazol-2-amine CAS No. 16784-23-9

5-Ethoxy-1,3,4-thiadiazol-2-amine

Cat. No.: B103424
CAS No.: 16784-23-9
M. Wt: 145.19 g/mol
InChI Key: UNWILELBTFFRJV-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C4H7N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

5-Ethoxy-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . These interactions are crucial as they can influence neurotransmission and other biochemical pathways. Additionally, this compound has been found to bind to DNA, potentially affecting DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly the interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting this pathway, this compound can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it affects gene expression and cellular metabolism, leading to changes in cell cycle progression and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent translocation to the nucleus . This inhibition prevents the transcription of genes involved in cell proliferation and survival. Additionally, this compound can interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,3,4-thiadiazol-2-amine typically involves the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives. The reaction is carried out in absolute ethanol with the addition of triethylamine as a base. The mixture is stirred at room temperature for several hours to yield the desired thiadiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-(Benzylthio)-1,3,4-thiadiazol-2-amine
  • 5,5’-Disulfanediylbis(1,3,4-thiadiazol-2-amine)
  • 2-Amino-1,3,4-thiadiazole derivatives

Comparison: 5-Ethoxy-1,3,4-thiadiazol-2-amine is unique due to its ethoxy substituent, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-ethoxy-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWILELBTFFRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16784-23-9
Record name 5-ethoxy-1,3,4-thiadiazol-2-amine
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